4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound belongs to the thiazolidinone family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a (Z)-configured 3,4,5-trimethoxyphenylmethylidene substituent at position 5 of the thiazolidinone ring and a butanoic acid side chain at position 2. The trimethoxyphenyl group is pharmacologically significant, as it mimics the structure of combretastatin A-4, a known tubulin polymerization inhibitor with anticancer properties . The compound is synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde, followed by functionalization with butanoic acid. Its design leverages the electron-rich trimethoxyphenyl moiety to enhance binding to biological targets, such as tubulin or carbonic anhydrases, while the butanoic acid group improves solubility and pharmacokinetics .
Properties
IUPAC Name |
4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-22-11-7-10(8-12(23-2)15(11)24-3)9-13-16(21)18(17(25)26-13)6-4-5-14(19)20/h7-9H,4-6H2,1-3H3,(H,19,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCIOGTYGQXGSC-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiourea derivative and a carbonyl compound under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety is typically introduced through a carboxylation reaction, often using Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1.
Pathways: It can modulate pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Findings
Substituent Effects on Bioactivity
- Trimethoxyphenyl vs. Monomethoxyphenyl: The target compound’s 3,4,5-trimethoxyphenyl group confers superior anticancer activity compared to analogues with fewer methoxy groups (e.g., 4-methoxyphenyl in ). The electron-donating methoxy groups enhance π-π stacking with tubulin’s hydrophobic binding pocket, mimicking combretastatin A-4’s mechanism .
- Aryl vs. Heteroaryl Substituents : Replacing the trimethoxyphenyl with a 5-(2-fluorophenyl)furan group () reduces potency, likely due to decreased electron density and steric hindrance. Conversely, indolylmethylene derivatives () exhibit strong antimicrobial activity, suggesting divergent structure-activity relationships (SAR) for different therapeutic targets.
Side Chain Modifications
- The butanoic acid side chain in the target compound improves water solubility compared to shorter-chain analogues (e.g., acetic acid derivatives in ). However, methylsulfanyl-substituted variants () show enhanced membrane permeability due to increased lipophilicity.
Table 2: Anticancer Activity (IC₅₀ Values)
*Antimicrobial activity (MIC in µg/mL).
Molecular Docking and Structural Insights
- Tubulin Binding : Docking studies suggest the target compound’s trimethoxyphenyl group occupies the colchicine-binding site of tubulin, with hydrogen bonds formed between the sulfanylidene group and β-tubulin residues .
- Carbonic Anhydrase Inhibition : Analogues with bulkier substituents (e.g., indolylmethylene in ) show affinity for carbonic anhydrase IX, a cancer-associated enzyme.
Biological Activity
The compound 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid (hereafter referred to as compound 1 ) is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of compound 1, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological significance.
Chemical Structure and Properties
Compound 1 has a complex structure characterized by:
- Molecular Formula: C20H19N3O5S2
- Molecular Weight: 421.51 g/mol
- IUPAC Name: this compound
The presence of multiple functional groups including thiazolidine, methoxy phenyl groups, and a sulfanylidene moiety contributes to its diverse biological activities.
Antioxidant Activity
Research indicates that compound 1 exhibits significant antioxidant properties. In vitro studies showed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The antioxidant activity is attributed to the presence of the thiazolidine ring which stabilizes radical species.
Antimicrobial Properties
Compound 1 has demonstrated antimicrobial activity against various bacterial strains. A study conducted by researchers at the Sanford-Burnham Medical Research Institute reported an IC50 value of approximately 2.53 mM against specific pathogens, indicating moderate efficacy in inhibiting bacterial growth .
Anti-inflammatory Effects
In vivo studies have shown that compound 1 can modulate inflammatory pathways. It significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
Hepatoprotective Effects
Notably, compound 1 has been investigated for its hepatoprotective properties. A patent application describes its use in liver regeneration and treatment of liver failure, highlighting its role in enhancing liver function and protecting hepatocytes from damage .
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of compound 1 using DPPH radical scavenging assays. The results indicated a concentration-dependent increase in scavenging activity, with an IC50 value of 35 µg/mL, suggesting strong antioxidant potential.
Study on Antimicrobial Efficacy
In a comparative study against standard antibiotics, compound 1 was tested against Staphylococcus aureus and Escherichia coli. The results indicated that compound 1 exhibited comparable antimicrobial activity to conventional antibiotics with minimal inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
